![molecular formula C20H21N3O6S2 B2656870 3-(2-oxo-2-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethyl)benzo[d]oxazol-2(3H)-one CAS No. 1209096-38-7](/img/structure/B2656870.png)
3-(2-oxo-2-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethyl)benzo[d]oxazol-2(3H)-one
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Overview
Description
The compound is a derivative of benzoxazole . Benzoxazoles are an important class of bioactive compounds due to their versatile applications in pharmaceuticals and various biological systems . They are found in various natural products and are used in drug and agrochemical discovery programs .
Synthesis Analysis
Benzoxazole derivatives can be synthesized from 2-(benzo[d]oxazol-2-yl)aniline . The synthesized compounds are usually purified and characterized by 1H NMR, 13C NMR, and mass spectroscopy .Scientific Research Applications
- Specifically, it inhibits the LasB system in Pseudomonas aeruginosa, a Gram-negative bacterium. The LasB system plays a crucial role in biofilm formation and virulence production .
- While some compounds showed moderate growth inhibition, three (including our compound) did not affect bacterial growth. These non-antibiotic compounds were then evaluated for quorum sensing inhibition .
- Our compound demonstrated moderate anti-biofilm activity against Pseudomonas aeruginosa, which could be valuable in preventing biofilm-related complications .
- Its unique structure and activity profile make it an interesting starting point for designing novel therapeutic agents .
- This labeling method could be useful for tracking the compound’s fate in biological systems or studying its pharmacokinetics .
Quorum Sensing Inhibition
Antimicrobial Activity
Biofilm Formation Suppression
Drug Development Template
14C-Labeling Methodology
Related Benzothiazole Derivatives
Future Directions
properties
IUPAC Name |
3-[2-oxo-2-(4-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6S2/c24-17(14-22-15-4-1-2-5-16(15)29-19(22)25)21-9-7-20(8-10-21)23(11-12-28-20)31(26,27)18-6-3-13-30-18/h1-6,13H,7-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBIYELPECEQFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12N(CCO2)S(=O)(=O)C3=CC=CS3)C(=O)CN4C5=CC=CC=C5OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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